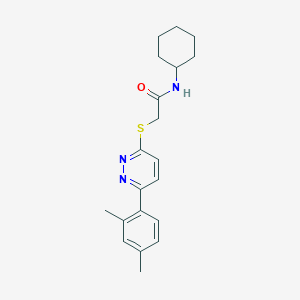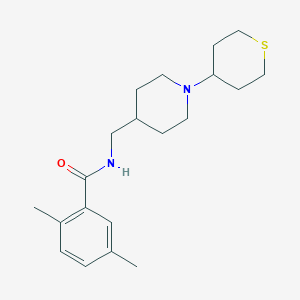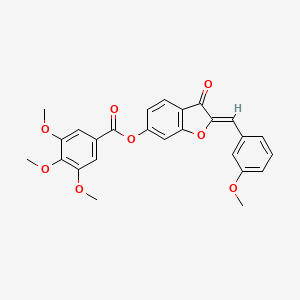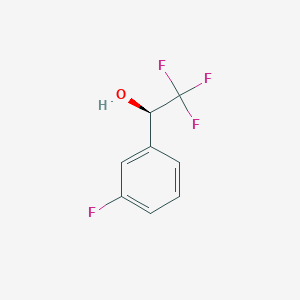![molecular formula C19H14FN5OS B2917534 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 874467-29-5](/img/structure/B2917534.png)
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, for example, is a five-membered ring containing four nitrogen atoms and one carbon atom . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The sulfanyl group (-SH) is a sulfur atom bonded to a hydrogen atom, and the acetamide group (CH3CONH2) consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tetrazole ring, for example, is known to participate in various chemical reactions, including cycloaddition reactions . The sulfanyl group could potentially undergo oxidation reactions, and the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity . The tetrazole ring could contribute to the compound’s acidity, and the sulfanyl group could influence the compound’s reactivity .Applications De Recherche Scientifique
Photophysical Properties and Applications
- Fluorescence Enhancement : The synthesis of related compounds, like 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole [FNDI], and its fluorescence enhancement performance when bound to Fe2O3 nanoparticles, indicates potential applications in photophysical studies and material sciences (Kalaiarasi et al., 2017).
Chemical Synthesis and Reactivity
- Dienophile Reactivity : The reactivity of (1-fluorovinyl) phenyl sulfoxide in the synthesis of fluorinated-naphthalene derivatives through Diels-Alder reactions suggests similar potential pathways for synthesizing derivatives of 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide (Hanamoto et al., 2002).
Pharmacological Potential
- Computational and Pharmacological Analysis : Compounds with structural similarities, such as N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, have been investigated for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions, pointing towards possible pharmacological applications of this compound (Faheem, 2018).
DNA and Protein Interaction
- Fluorophore-Labeled Copper(II) Complexes : Studies on fluorophore-labeled copper(II) complexes suggest potential applications in understanding DNA and protein interactions, which could be relevant for the studied compound (Bhat et al., 2011).
Polymer Science
- Polymer Synthesis : Research into poly(ether sulfone)s and poly(ether ketone)s containing naphthalene units highlights potential applications in polymer science, which may extend to the synthesis and properties of polymers incorporating this compound (Bottino et al., 1995).
Live Cell Imaging
- Two-Photon-Triggered Photoclick Chemistry : The development of naphthalene-based tetrazoles for fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells could indicate similar applications for the compound (Yu et al., 2013).
Fluorescent Probing
- Detection of Glutathione : A study on a two-photon fluorescent probe based on the naphthalene–pyrazoline fluorophore demonstrates potential applications in fluorescent probing and living cell imaging (Dai et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-15-9-3-4-11-17(15)25-19(22-23-24-25)27-12-18(26)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-11H,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNBCIGIEWTFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=NN3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2917455.png)
![2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2917456.png)



![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)


